Pantoprazole sodium hydrate

Overview

Description

Pantoprazole sodium is a proton pump inhibitor used primarily for the treatment of stomach ulcers, gastroesophageal reflux disease (GERD), and other conditions involving excessive stomach acid production . It works by inhibiting the final step in gastric acid production, providing relief from symptoms and promoting healing of the esophagus and stomach lining .

Mechanism of Action

Target of Action

Pantoprazole sodium hydrate primarily targets the (H+, K+)-ATPase enzyme . This enzyme, also known as the gastric proton pump , is located at the secretory surface of gastric parietal cells . It plays a crucial role in the final step of gastric acid production .

Mode of Action

This compound exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, pantoprazole disrupts this pathway, suppressing the production of gastric acid . This suppression can help manage conditions related to gastric acid hypersecretion, such as gastroesophageal reflux disease (GERD), erosive esophagitis, and Zollinger-Ellison Syndrome .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). Pantoprazole has a bioavailability of 77% . It is metabolized in the liver, primarily by the CYP2C19 and CYP3A4 enzymes . The elimination half-life of pantoprazole is approximately 1-2 hours , and it is excreted in both urine and feces .

Result of Action

The primary result of this compound’s action is the suppression of gastric acid secretion . This suppression can promote the healing of tissue damage caused by gastric acid, prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and manage pathological hypersecretory conditions . Long-term use of pantoprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, pantoprazole is a benzimidazole derivative that is activated in an acidic environment . Furthermore, the transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate can occur in situ due to the association between molecules of water and the solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantoprazole sodium can be synthesized through a multi-step process. One common method involves the reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole in the presence of a base, followed by oxidation to form the sulfoxide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of pantoprazole sodium often involves similar synthetic routes but on a larger scale. The process includes steps such as solvent extraction, crystallization, and purification to achieve high purity and yield . Advanced techniques like molecular sieves and phase transfer catalysts may be employed to enhance efficiency and reduce impurities .

Chemical Reactions Analysis

Types of Reactions: Pantoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions with bases like sodium hydroxide.

Major Products: The major products formed from these reactions include sulfoxides and sulfones, which are intermediates in the synthesis of pantoprazole sodium .

Scientific Research Applications

Pantoprazole sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving proton pump inhibitors and their synthesis.

Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.

Medicine: Widely used in clinical research for treating GERD, stomach ulcers, and Zollinger-Ellison syndrome.

Comparison with Similar Compounds

Pantoprazole sodium is part of the proton pump inhibitor class, which includes similar compounds such as omeprazole, esomeprazole, lansoprazole, dexlansoprazole, and rabeprazole .

Comparison:

Omeprazole: Similar efficacy but may have different pharmacokinetic properties.

Esomeprazole: The S-isomer of omeprazole, often considered more effective in certain conditions.

Lansoprazole: Comparable in action but may differ in onset and duration of effect.

Dexlansoprazole: A modified form of lansoprazole with dual delayed-release formulation.

Rabeprazole: Similar mechanism but may have a faster onset of action.

Uniqueness: Pantoprazole sodium is unique in its specific binding affinity and duration of action, making it a preferred choice for certain clinical conditions .

Biological Activity

Pantoprazole sodium hydrate is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, comparative studies, and potential side effects.

Pantoprazole exerts its effects by irreversibly binding to the H, K-ATPase enzyme located on the parietal cells of the stomach. This enzyme is crucial for the final step in gastric acid production. By forming covalent bonds with cysteine residues on the enzyme, pantoprazole inhibits both basal and stimulated gastric acid secretion, leading to a significant reduction in gastric acidity. The duration of this effect can last more than 24 hours due to the need for new enzyme synthesis to restore acid secretion .

Pharmacokinetics

- Absorption : Pantoprazole is absorbed effectively after oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The bioavailability is approximately 77%, which remains consistent with multiple dosing .

- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily distributed in extracellular fluid, and it has a high protein binding rate of about 98% .

- Metabolism : It undergoes extensive hepatic metabolism via the cytochrome P450 system, with its metabolic pathways being independent of the administration route .

Comparative Studies

Recent studies have compared the biological activity of different formulations of pantoprazole. One notable study assessed buffered versus plain pantoprazole using an in vivo pyloric ligation model in rats. The results indicated that the buffered formulation significantly increased gastric pH and reduced ulcerogenic lesions more effectively than plain pantoprazole:

| Parameter | Buffered Pantoprazole | Plain Pantoprazole |

|---|---|---|

| Gastric pH after 50 min | 7.68 | 3.12 |

| Ulcer grading after 6 hours | 0 | Significant lesions |

| Total acidity reduction (P<0.001) | Significant | Significant |

| Concentration in gastric content (μg/ml) at 2h | 1605.62 ± 27.82 | 678.45 ± 7.31 |

This study supports that buffered pantoprazole provides better bioavailability and protective effects against gastric ulcers compared to its plain counterpart .

Case Studies

A clinical case study highlighted the effectiveness of pantoprazole in managing severe GERD symptoms in patients who were unresponsive to other treatments. Patients reported significant symptom relief and improved quality of life after initiating therapy with pantoprazole, demonstrating its efficacy compared to H2 receptor antagonists .

Safety Profile and Side Effects

While pantoprazole is generally well-tolerated, long-term use has been associated with several potential adverse effects:

Properties

CAS No. |

164579-32-2 |

|---|---|

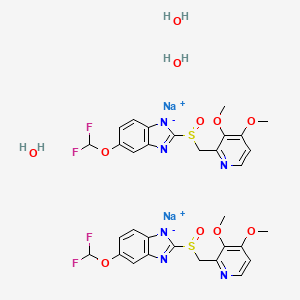

Molecular Formula |

C16H16F2N3NaO5S |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |

InChI |

InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |

InChI Key |

CGJRLPRCWSHOFU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |

boiling_point |

586.9±60.0 °C at 760 mmHg |

Color/Form |

Off-white solid |

melting_point |

149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |

physical_description |

Solid |

Pictograms |

Irritant |

solubility |

Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |

vapor_pressure |

1.25X10-12 mm Hg at 25 °C /Estimated/ |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.